Methods
The synthesis of (+)-cannabidiol can be achieved through several methods, including extraction from cannabis plants and synthetic approaches. A notable synthetic route involves the use of resorcinol derivatives and electrophilic addition reactions, often facilitated by Lewis acids. Recent advancements have introduced methods that allow for the late-stage diversification of side chains on the cannabidiol molecule, enhancing its pharmacological profile .
One specific method described involves starting from phloroglucinol, which undergoes several steps including Negishi cross-coupling to yield (+)-cannabidiol with a reported efficiency of 52% over five steps on a 10 g scale . Another approach utilizes a Friedel-Crafts allenylation reaction to produce (+)-cannabidiol in a single step from readily available precursors .
Structure
The molecular formula of (+)-cannabidiol is CHO. Its structure features a bicyclic framework with multiple chiral centers. The stereochemistry of (+)-cannabidiol is critical for its biological activity, and it exists primarily in its trans form in nature.
Data
The compound has a melting point of approximately 66-67°C and exhibits solubility in organic solvents like ethanol and dimethyl sulfoxide but is relatively insoluble in water. The molecular weight is about 314.46 g/mol .
Reactions
(+)-Cannabidiol can undergo various chemical reactions, including oxidation, reduction, and cyclization. For instance, under acidic conditions, cannabidiol can cyclize to form tetrahydrocannabinol through a series of protonation and rearrangement steps. Additionally, it can react with electrophiles due to the presence of hydroxyl groups on its structure, allowing for functionalization at various positions .
Process
The mechanism of action of (+)-cannabidiol primarily involves its interaction with the endocannabinoid system. It acts as an antagonist at the cannabinoid receptors CB1 and CB2, modulating neurotransmitter release and influencing various physiological responses such as pain perception, inflammation, and anxiety. Additionally, cannabidiol has been shown to enhance the signaling of other receptors such as serotonin receptors, contributing to its therapeutic effects .
Data
Research indicates that cannabidiol does not produce psychoactive effects typical of other cannabinoids like tetrahydrocannabinol due to its unique binding affinity and activity at cannabinoid receptors. Studies have demonstrated that cannabidiol can reduce anxiety and inflammation without inducing euphoria or sedation .
Physical Properties
Chemical Properties
Analytical techniques such as high-performance liquid chromatography have been developed for quantifying cannabidiol in various formulations, ensuring purity and compliance with regulatory standards .
Scientific Uses
(+)-Cannabidiol has garnered significant attention for its potential therapeutic applications. It is being researched for:
In addition to these applications, cannabidiol is widely used in the formulation of dietary supplements, cosmetics, and pharmaceuticals aimed at leveraging its health benefits without the psychoactive effects associated with tetrahydrocannabinol .
The biosynthesis of (+)-cannabidiol (CBD) initiates with precursor molecules generated through specialized enzymatic cascades in Cannabis sativa glandular trichomes. These pathways converge to form the central cannabinoid precursor, cannabigerolic acid (CBGA).
Olivetolic acid (OA) serves as the aromatic core for cannabinoid assembly. Its synthesis begins with the condensation of hexanoyl-CoA (derived from fatty acid metabolism) and three malonyl-CoA units, catalyzed by polyketide synthase (PKS). This reaction yields the unstable intermediate 3,5,7-trioxododecanoyl-CoA. Olivetolic acid cyclase (OAC) then facilitates an aldol cyclization-dehydration cascade, converting this linear polyketide into OA—a reaction critical for maintaining metabolic flux toward cannabinoids [1] [8]. OAC’s specificity prevents spontaneous degradation into non-cannabinogenic byproducts like olivetol, thereby ensuring efficient OA accumulation. The coordinated action of PKS and OAC exemplifies a biochemical checkpoint regulating cannabinoid diversity [1].
OA subsequently undergoes prenylation with geranyl diphosphate (GPP), a terpenoid donor. This reaction is mediated by cannabigerolic acid synthase (CBGAS), an aromatic prenyltransferase belonging to the membrane-associated UbiA superfamily. CBGAS attaches the C10 geranyl moiety to OA’s C3 position, forming CBGA—the direct precursor to all major cannabinoids [1] [4]. The enzyme demonstrates precise regioselectivity for OA over structurally similar resorcylic acids, minimizing metabolic side reactions. CBGAS operates optimally at pH 5.0–6.0 in glandular trichome vesicles, leveraging hydrophobic residues to bind both OA and GPP substrates [4]. Kinetic studies confirm a kcat of 0.19 s⁻¹ for CBGA synthesis, highlighting its catalytic efficiency [4].
Table 1: Enzymatic Parameters for Key Biosynthetic Enzymes in CBD Pathway
Enzyme | Function | Substrates | kcat (s⁻¹) | Optimal pH |
---|---|---|---|---|
Polyketide Synthase | Condensation of acyl-CoA units | Hexanoyl-CoA, Malonyl-CoA | N/A | 7.0–8.0 |
Olivetolic Acid Cyclase | Cyclization of trioxododecanoyl-CoA | 3,5,7-Trioxododecanoyl-CoA | N/A | 6.5 |
CBGA Synthase | Prenylation of olivetolic acid | Olivetolic acid, GPP | 0.19 | 5.0–6.0 |
CBDA Synthase | Oxidative cyclization of CBGA | CBGA | 0.13–0.15 | 5.0 |
CBGA undergoes species-specific transformations to yield acidic cannabinoids, which subsequently convert to their neutral forms—including CBD—via non-enzymatic processes.
Cannabidiolic acid synthase (CBDAS) catalyzes the stereoselective oxidative cyclization of CBGA to cannabidiolic acid (CBDA). CBDAS is a flavin adenine dinucleotide (FAD)-dependent oxidase that utilizes molecular oxygen to form a reactive peroxy intermediate, facilitating the ortho-quinone methide cyclization of CBGA’s geranyl chain. This mechanism generates the characteristic trans-fused dibenzopyran ring of CBDA with strict stereochemical control, producing exclusively the (+)-enantiomer [2] [4]. Structural analyses reveal CBDAS shares ~80% sequence identity with THCA synthase but contains divergent active-site residues (e.g., Phe486 in CBDAS vs. Trp484 in THCAS) that sterically direct geranyl chain folding toward the meta position of OA, yielding CBD rather than THC [2]. The enzyme functions as a 74 kDa monomer with a kcat of 0.13–0.15 s⁻¹ and optimal activity at pH 5.0 [4].
Fig. 1: CBDA Synthase MechanismCBGA + O₂ → [FADH₂-OOH adduct] → Ortho-quinone methide intermediate → Cyclization → CBDA + H₂O₂
CBDA undergoes spontaneous decarboxylation via a beta-keto acid mechanism to form CBD. This reaction involves:
Table 2: Decarboxylation Kinetics of CBDA Under Thermal Conditions
Temperature (°C) | Rate Constant (k, min⁻¹) | Half-Life (t½) | Optimal CBD Yield (Time) |
---|---|---|---|
100 | 3.72 × 10⁻⁴ | 31.0 h | 67% (180 min) |
110 | 1.25 × 10⁻³ | 9.2 h | 82% (120 min) |
120 | 2.84 × 10⁻³ | 4.1 h | 89% (60 min) |
130 | 4.96 × 10⁻³ | 2.3 h | 94% (40 min) |
140 | 6.18 × 10⁻³ | 1.9 h | 98% (30 min) |
Fig. 2: CBDA Decarboxylation PathwayCBDA (heating) → Cyclic transition state → CBD + CO₂
Compounds Cited
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7